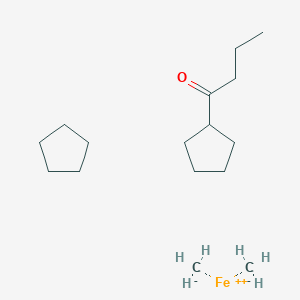
Carbanide;cyclopentane;1-cyclopentylbutan-1-one;iron(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbanide;cyclopentane;1-cyclopentylbutan-1-one;iron(2+) is a complex organometallic compound that combines the properties of carbanides, cyclopentane, and iron(2+)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-1-butanone involves the reaction of cyclopentane with butanone under specific conditions. The process typically requires a catalyst to facilitate the reaction and achieve high yields . The preparation of iron(2+) complexes often involves the reduction of iron salts in the presence of ligands such as cyclopentadiene .
Industrial Production Methods
Industrial production of such compounds usually involves large-scale reactions in controlled environments. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Carbanide;cyclopentane;1-cyclopentylbutan-1-one;iron(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the oxidation state of the iron center.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different iron oxides, while reduction can produce iron(0) complexes .
Aplicaciones Científicas De Investigación
Carbanide;cyclopentane;1-cyclopentylbutan-1-one;iron(2+) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems and enzyme mimetics.
Medicine: Explored for its potential therapeutic properties and drug delivery systems.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves the interaction of the iron center with various molecular targets. The iron(2+) ion can participate in redox reactions, facilitating electron transfer processes. The cyclopentane and 1-cyclopentylbutan-1-one moieties can influence the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentadienyliron(II) complexes: These compounds share similar structural features and reactivity patterns.
Ferrocene: Another iron-containing compound with notable stability and applications in various fields.
Cyclopentadienylmanganese tricarbonyl: Similar in structure but with manganese instead of iron, offering different reactivity and applications.
Uniqueness
This compound’s versatility and potential make it a valuable subject of study in various scientific and industrial fields.
Propiedades
Fórmula molecular |
C16H32FeO |
|---|---|
Peso molecular |
296.27 g/mol |
Nombre IUPAC |
carbanide;cyclopentane;1-cyclopentylbutan-1-one;iron(2+) |
InChI |
InChI=1S/C9H16O.C5H10.2CH3.Fe/c1-2-5-9(10)8-6-3-4-7-8;1-2-4-5-3-1;;;/h8H,2-7H2,1H3;1-5H2;2*1H3;/q;;2*-1;+2 |
Clave InChI |
WXVNXZWKZPIQPV-UHFFFAOYSA-N |
SMILES canónico |
[CH3-].[CH3-].CCCC(=O)C1CCCC1.C1CCCC1.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















